Ethyl (5-ethyl-2-pyridinyl)acetate
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Overview
Description
Ethyl (5-ethyl-2-pyridinyl)acetate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a pale yellow to orange oil that is slightly soluble in chloroform, dichloromethane, and ethyl acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (5-ethyl-2-pyridinyl)acetate can be synthesized through several methods. One common method involves the esterification of 5-ethyl-2-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-ethyl-2-pyridinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-ethyl-2-pyridinecarboxylic acid.
Reduction: 5-ethyl-2-pyridinylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (5-ethyl-2-pyridinyl)acetate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (5-ethyl-2-pyridinyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridinylacetate: Similar structure but without the ethyl group on the pyridine ring.
Methyl (5-ethyl-2-pyridinyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-ethyl-2-pyridinecarboxylic acid: The carboxylic acid form of the compound
Uniqueness
This compound is unique due to the presence of both an ethyl group on the pyridine ring and an ethyl ester group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-(5-ethylpyridin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-9-5-6-10(12-8-9)7-11(13)14-4-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRZBGHRCPLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652579 |
Source
|
Record name | Ethyl (5-ethylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99986-02-4 |
Source
|
Record name | Ethyl (5-ethylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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